molecular formula C12H22N2O2 B12947884 Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate

Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate

Cat. No.: B12947884
M. Wt: 226.32 g/mol
InChI Key: ZTYHUAXVYVXWGS-CABZTGNLSA-N
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Description

Rel-tert-butyl ((1S,3S)-5-azaspiro[25]octan-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by its unique spirocyclic structure, which includes a tert-butyl group and an azaspiro octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other carbamates .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-5-azaspiro[2.5]octan-2-yl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(9)5-4-6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1

InChI Key

ZTYHUAXVYVXWGS-CABZTGNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@]12CCCNC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCCNC2

Origin of Product

United States

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